![molecular formula C12H13N5O2 B2775381 5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine CAS No. 100115-58-0](/img/structure/B2775381.png)
5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine
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Overview
Description
“5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine” is a chemical compound with the molecular formula C12H13N5O2. It is a type of pyrimidine derivative , which are known to have a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine”, often involves various methods . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a crucial role in the synthesis process .Molecular Structure Analysis
The molecular structure of “5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine” consists of a pyrimidine ring, which is a bicyclic compound with two nitrogen atoms in each ring . The compound has a molecular weight of 259.269.Chemical Reactions Analysis
The chemical reactions of pyrimidine derivatives can be quite complex and are influenced by numerous factors . These factors include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Physical And Chemical Properties Analysis
“5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine” is a solid compound . Its InChI Code is 1S/C20H21N5O2/c26-25 (27)18-19 (21-13-11-16-7-3-1-4-8-16)23-15-24-20 (18)22-14-12-17-9-5-2-6-10-17/h1-10,15H,11-14H2, (H2,21,22,23,24) .Scientific Research Applications
- Design and Synthesis : Researchers have designed and synthesized a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives based on the structure of CDK inhibitors. These compounds incorporate the 2,3-positions of pyrrole into the 5,6-positions of N-phenylpyrimidin-2-amine .
- Evaluation : The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells. The most potent compound demonstrated super antitumor activity compared to the positive control palbociclib .
- CDK6 Inhibition : These compounds were also tested for CDK6 inhibitory activity, which is crucial for regulating cell cycle progression. The most promising compound showed good CDK6 inhibitory activity .
- Targeting CDKs : Given the importance of cyclin-dependent protein kinases (CDKs) in cell cycle regulation, compounds like this one may serve as potential CDK inhibitors for cancer treatment .
- GABA-B Receptor Modulation : While not directly studied for this compound, related pyrimidines have been investigated as positive allosteric modulators (PAMs) of GABA-B receptors. These receptors play a role in neuro-psychiatric disorders, drug dependence, and seizures .
Antitumor Activity
Drug Development
Neuroscience Research
Mechanism of Action
Target of Action
This compound is a structural analog of antiviral compounds , suggesting that it may interact with viral proteins or host factors involved in viral replication.
Mode of Action
Given its structural similarity to antiviral compounds , it may interfere with viral replication processes The compound could potentially inhibit the function of viral proteins or disrupt the interaction between viral and host proteins
Biochemical Pathways
As an analog of antiviral compounds , it might affect pathways related to viral replication. This could include the inhibition of viral RNA synthesis, protein translation, or assembly and release of viral particles. More research is needed to confirm these hypotheses and identify the specific biochemical pathways involved.
Result of Action
Given its potential antiviral activity , it may lead to a decrease in viral replication within host cells. This could result in a reduction of viral load and potentially alleviate symptoms in infected individuals. Further experimental studies are needed to confirm these effects.
Future Directions
The future directions in the research of pyrimidine derivatives like “5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine” could involve the exploration of new synthetic methods and the investigation of their biological applications . The development of new antitumor drugs with high efficiency is one of the potential future directions .
properties
IUPAC Name |
5-nitro-4-N-(2-phenylethyl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c13-11-10(17(18)19)12(16-8-15-11)14-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIARGSJQSRUOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine |
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